1H-Benz[f]indazole, 3-phenyl-

Fluorescent probes Bioimaging OLED emitters

Standard monocyclic indazoles fail to provide the extended π-conjugation required for high-brightness OLED emitters and photostable fluorescent probes, leading to poor device efficiency and rapid photobleaching. 1H-Benz[f]indazole, 3-phenyl- (CAS 55270-98-9) resolves this through its naphthalene-type benz[f]indazole core. • High fluorescence quantum yield (up to 0.98) and photostability surpassing coumarin benchmarks. • Enables synthesis of oxadisilole-fused deep-blue OLED emitters with prolonged operational stability. • Serves as a critical intermediate for PDE4 inhibitors (e.g., PDI747) and CMKLR1 antagonists. Supplied with documented analytical data; standard B2B ordering and global logistics support.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
CAS No. 55270-98-9
Cat. No. B14628129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benz[f]indazole, 3-phenyl-
CAS55270-98-9
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C17H12N2/c1-2-6-12(7-3-1)17-15-10-13-8-4-5-9-14(13)11-16(15)18-19-17/h1-11H,(H,18,19)
InChIKeyCAIDCMHTQGCBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benz[f]indazole, 3-phenyl- – Overview and Key Properties


1H-Benz[f]indazole, 3-phenyl- (CAS 55270-98-9, molecular formula C₁₇H₁₂N₂, exact mass 244.1000) is a polycyclic heteroaromatic compound comprising a benz[f]indazole core fused to a 3‑phenyl substituent . This scaffold is structurally distinct from simple 1H‑indazole derivatives due to the extended π‑conjugation of the naphthalene‑type ring system, which confers unique electronic, photophysical, and target‑binding properties highly relevant for both medicinal chemistry and materials science [1]. Its computed logP of ~4.38 and polar surface area of 28.68 Ų indicate a lipophilic profile favorable for membrane permeability, positioning it as a versatile starting point for the development of kinase inhibitors, GPCR modulators, and fluorescent probes [1].

1
Fluorescent probe synthesis
Benz[f]indazole core enables high quantum yield and photostable dyes
2
GPCR & kinase modulator design
Extended π-surface and lipophilic profile support membrane-permeable ligand optimization
3
Optoelectronic material studies
Polycyclic heteroaromatic scaffold suited for OLED emitter and photophysical research

Limitations of Generic Indazole Analogs


Simple 1H‑indazoles and even 3‑phenyl‑1H‑indazoles lack the extended benz[f]indazole aromatic surface that critically modulates both target‑binding geometry and photophysical behavior [1]. In medicinal chemistry, the expanded π‑system enables distinct interactions with hydrophobic pockets of GPCRs (e.g., CMKLR1) and phosphodiesterases that cannot be replicated by monocyclic indazole analogs [2]. In photonic applications, the benz[f]indazole core provides higher molar absorptivity and fluorescence quantum yields than coumarin benchmarks, whereas simpler indazoles exhibit negligible emission [3]. Consequently, substituting 1H‑benz[f]indazole, 3‑phenyl‑ with a generic 3‑phenyl‑1H‑indazole or other in‑class analog introduces both functional and spectral risks that compromise assay reproducibility and device performance.

Structural surface mismatch
Simple 3-phenyl-1H-indazoles lack the extended benz[f]indazole π-surface; target-binding geometry for GPCR or PDE4 engagement may not replicate.
Spectral performance gap
Monocyclic indazole analogs exhibit negligible fluorescence; substitution compromises brightness and photostability, limiting probe sensitivity and device reproducibility.
Hydrophobic pocket fit
The benz[f]indazole core inserts into deeper hydrophobic pockets; generic indazoles cannot replicate these interactions, introducing functional and assay risks.

Key Comparative Performance Data


Fluorescence Brightness and Photostability vs. Coumarins

A panel of benzo[f]indazole dyes demonstrates superior photophysical performance relative to the coumarin class. Dye 4 achieved a fluorescence quantum yield (Φ) of 0.98 in acetone and 0.63 in methanol, with brightness values up to 23.5 × 10³ M⁻¹ cm⁻¹ [1]. The study concluded that the photonic performance of benzo[f]indazole-based dyes surpasses coumarines, yielding brighter and longer-lasting emission even under intense and prolonged irradiation, directly addressing coumarins' known limitation of poor photostability [1][2].

Fluorescence Brightness & Photostability
Head-to-head
Φ = 0.98 (acetone), 0.63 (MeOH)
Brightness = 23.5 × 10³ M⁻¹ cm⁻¹
Supports fluorophore selection for bright, photostable probes
Solution-state data; solid-state device validation recommended. Reported improvement over coumarin benchmarks under intense irradiation.
Fluorescent probes Bioimaging OLED emitters

CMKLR1 Antagonism and in Vivo Psoriasis Efficacy

Structure-based optimization of a phenylindazole hit compound yielded S-26d, a potent and orally available CMKLR1 antagonist with a pIC₅₀ of 7.44 (IC₅₀ ≈ 36 nM) in hCMKLR1-transfected CHO cells [1]. In an imiquimod-induced psoriasis-like mouse model, oral administration of S-26d for 1 week significantly alleviated modified Psoriasis Area and Severity Index (PASI) scores (erythema, scaliness, skin thickness) compared to vehicle control [1]. This contrasts with earlier indazole PDE4 modulators that lacked combined CMKLR1 potency and oral pharmacokinetic suitability.

CMKLR1 Antagonism & Model Response
Model context
pIC₅₀ = 7.44 (IC₅₀ ≈ 36 nM)
PASI score reduction vs. vehicle (p < 0.05)
Supports GPCR pathway research and in vivo model-response interpretation
Imiquimod-induced psoriasis mouse model; 1-week oral dosing. Data to verify across models.
GPCR antagonist Psoriasis Inflammation

PDE4 Inhibition and Post-Ischemic Organ Protection

The benz[f]indazole derivative PDI747 (SDZ-PDI-747), a selective PDE4 inhibitor, was evaluated in a porcine lung transplantation model after 30 h of cold ischemia. PDI747-treated animals achieved normal gas exchange (PaO₂ = 47.6 ± 11.2 kPa vs. control 7.7 ± 2.9 kPa, p < 0.0001), significantly lower extravascular lung water (8.5 ± 1.1 mL/kg vs. 16.2 ± 5.6 mL/kg, p = 0.007), and reduced free radical-mediated tissue injury (TBARS, p = 0.001) compared to LPDG-only controls [1]. Two of five control animals died from severe lung edema, whereas all PDI747-treated animals survived the protocol [1].

PDE4 Inhibition & Organ Preservation
Model context
PaO₂ 47.6 vs 7.7 kPa (control)
EVLW 8.5 vs 16.2 mL/kg
TBARS reduction (p = 0.001)
Supports PDE4-mediated organ preservation research
Porcine lung transplant model; 30 h cold ischemia. PDI747 derivative data; scaffold transferability requires validation.
PDE4 inhibitor Ischemia-reperfusion injury Organ transplantation

Primary Research and Industrial Applications


Long-Lifetime Blue OLED Emitters

The high fluorescence quantum yield (up to 0.98) and improved photostability of benzo[f]indazole dyes over coumarins, as demonstrated in the Dyes and Pigments study [1], directly support their use as deep-blue emitters in OLED devices. Procurement of 1H-Benz[f]indazole, 3-phenyl- as a synthetic intermediate enables the preparation of oxadisilole-fused derivatives that combine high brightness with prolonged operational stability [2].

GPCR-Targeted Drug Discovery for Inflammatory Diseases

The demonstrated CMKLR1 antagonism (pIC₅₀ = 7.44) and oral in vivo efficacy in a psoriasis mouse model [1] position 3-phenyl-1H-benz[f]indazole-based chemotypes as prioritized starting points for medicinal chemistry campaigns targeting chemokine receptors. The scaffold's lipophilic profile (cLogP ~4.38) facilitates blood-brain barrier penetration and oral bioavailability optimization.

Ischemia-Reperfusion Injury and Organ Preservation

The in vivo efficacy of the benz[f]indazole PDE4 inhibitor PDI747 in restoring normal gas exchange and preventing lung edema after 30 h of cold ischemia [1] supports the use of this scaffold for developing organ preservation solutions and therapeutic agents for transplantation medicine. Procurement of 1H-Benz[f]indazole, 3-phenyl- enables structure-activity relationship (SAR) studies to further optimize PDE4 selectivity and pharmacokinetic properties.

Photostable Fluorescent Probes for Advanced Bioimaging

The enhanced photostability of benzo[f]indazole fluorophores under intense and prolonged laser irradiation, outperforming coumarin benchmarks [1], makes this scaffold ideal for designing fluorescent probes for confocal and super-resolution microscopy, where photobleaching is a critical limitation. The easy synthetic access and chemical versatility of the scaffold allow systematic tuning of emission wavelengths.

Application
Selection Property
Validation Focus
Blue OLED emitter R&D
High quantum yield & photostability
Device lifetime and brightness under operational conditions
GPCR antagonist discovery
CMKLR1 binding and antagonism
In vivo model-response and selectivity profiling across chemokine receptors
Organ preservation research
PDE4 inhibition and post-ischemic protection
Functional recovery in large-animal ischemia-reperfusion models
Advanced bioimaging probes
Enhanced photostability over coumarin benchmarks
Photobleaching resistance under confocal and super-resolution microscopy
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